molecular formula C8H5BrN2 B2967967 4-Bromo-2,6-naphthyridine CAS No. 1782910-98-8

4-Bromo-2,6-naphthyridine

Cat. No.: B2967967
CAS No.: 1782910-98-8
M. Wt: 209.046
InChI Key: VMGULWYDOYMXMH-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and Their Structural Significance in Heterocyclic Chemistry

Naphthyridines are a class of aromatic heterocyclic compounds composed of two fused pyridine (B92270) rings. These diazanaphthalenes exist as six distinct isomers, differentiated by the position of the two nitrogen atoms within the bicyclic framework: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine (B1199556). researchgate.net This structural isomerism is significant as the location of the nitrogen atoms profoundly influences the electronic properties, dipole moment, basicity, and hydrogen-bonding capabilities of the molecule.

The 2,6-naphthyridine (B1209661) scaffold, while historically less studied than the 1,8-isomer, is of growing interest. cdnsciencepub.comresearchgate.net The arrangement of its nitrogen atoms creates a unique electronic distribution and geometry. These core structures serve as valuable scaffolds in medicinal chemistry, with various derivatives being investigated for a wide range of biological activities, including as fungicides, bactericides, and herbicides. rroij.comderpharmachemica.com The development of new synthetic routes to access the 2,6-naphthyridine core and its derivatives remains an active area of chemical research. researchgate.net

Importance of Halogenated Heterocycles in Organic Synthesis and Functionalization

Halogenated heterocycles are pivotal intermediates in organic synthesis. The introduction of a halogen atom, such as bromine, onto a heterocyclic ring provides a versatile "handle" for further molecular elaboration. The carbon-bromine bond is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. beilstein-journals.org

Reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. This enables chemists to introduce a diverse range of substituents, including aryl, alkyl, alkynyl, and amino groups, onto the heterocyclic core. beilstein-journals.orgnih.gov The reactivity of the C-Br bond makes bromo-substituted heterocycles, such as 4-Bromo-2,6-naphthyridine, highly valuable as building blocks for constructing more complex molecules with tailored properties. beilstein-journals.org

Academic Rationale for Investigating this compound

The academic interest in this compound stems from its potential as a key synthetic intermediate for the creation of novel, specifically substituted 2,6-naphthyridine derivatives. The 2,6-naphthyridine core is a recognized pharmacophore, and the ability to selectively functionalize it is crucial for developing new therapeutic agents and molecular probes. researchgate.netderpharmachemica.com

The bromine atom at the C-4 position is the principal reactive site for functionalization. Its presence allows for the regioselective introduction of various chemical moieties through established synthetic protocols like palladium-catalyzed cross-coupling reactions. beilstein-journals.org For example, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at the 4-position, leading to 4-aryl-2,6-naphthyridines. This strategy is a cornerstone of modern drug discovery, allowing for the systematic exploration of the structure-activity relationship (SAR) of the 2,6-naphthyridine scaffold. While the chemistry of other bromo-naphthyridine isomers is more extensively documented, the investigation of this compound is driven by the need to access a unique chemical space and generate new molecular architectures based on the promising 2,6-naphthyridine framework. researchgate.netbeilstein-journals.org

Chemical Data for this compound

The following tables provide key identifiers and computed properties for the compound. Experimental data for this specific isomer is not widely reported in peer-reviewed literature, reflecting its status as a specialized research chemical.

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound
CAS Number 1782910-98-8 bldpharm.com
Molecular Formula C₈H₅BrN₂
SMILES C1=CN=CC2=C(C=NC=C21)Br
InChI InChI=1S/C8H5BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H

| InChIKey | VMGULWYDOYMXMH-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 209.05 g/mol PubChem
Monoisotopic Mass 207.96361 Da PubChem
XLogP3 1.7 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 2 PubChem

| Rotatable Bond Count | 0 | PubChem |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGULWYDOYMXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C=NC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782910-98-8
Record name 4-bromo-2,6-naphthyridine
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Synthetic Methodologies for 4 Bromo 2,6 Naphthyridine and Its Precursors

Established Approaches to Naphthyridine Core Structures

The construction of the bicyclic pyridopyridine framework, the fundamental structure of naphthyridines, can be achieved through several strategic bond-forming reactions. These methods generally involve the formation of one of the pyridine (B92270) rings by cyclizing appropriate precursors.

Cyclocondensation Reactions for Pyridopyridine Scaffolds

Cyclocondensation reactions are a cornerstone in the synthesis of pyridopyridine scaffolds. These reactions typically involve the condensation of a pyridine derivative bearing amino and carbonyl functionalities (or their synthetic equivalents) with a molecule containing an active methylene (B1212753) group. The versatility of this approach allows for the preparation of a wide array of substituted naphthyridines by varying the nature of the reactants.

Intramolecular Cyclization Protocols

Intramolecular cyclization represents another powerful strategy for the synthesis of the naphthyridine core. In this approach, a suitably functionalized pyridine derivative undergoes a ring-closing reaction to form the second pyridine ring. Gold-catalyzed intramolecular cyclization/condensation sequences have been developed for the efficient construction of dihydro[c] cdnsciencepub.comnih.govnaphthyridines from 2-aminophenyl prop-2-yn-1-yl enaminones, forming new C–C and C–N bonds via a 6-endo-dig cyclization and condensation process. cdnsciencepub.com

Classical Named Reactions in Naphthyridine Synthesis

Several classical named reactions, originally developed for the synthesis of quinolines, have been adapted for the construction of naphthyridine skeletons. These reactions provide robust and reliable methods for accessing diverse naphthyridine isomers.

Friedländer Synthesis: The Friedländer annulation is a widely employed method that involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. science.govderpharmachemica.comsemanticscholar.org This reaction can be catalyzed by acids or bases and has been successfully applied to the synthesis of various substituted 1,8-naphthyridines and benzonaphthyridines. science.govderpharmachemica.comsemanticscholar.org The choice of catalyst and reaction conditions can influence the reaction efficiency and yield. For instance, metal-free ionic liquids like choline (B1196258) hydroxide (B78521) in water have been demonstrated as a green and efficient catalytic system for the Friedländer synthesis of 1,8-naphthyridines. derpharmachemica.com Propylphosphonic anhydride (B1165640) (T3P®) has also been shown to promote the Friedländer synthesis of polysubstituted naphthyridines under mild conditions. libretexts.org

Skraup and Doebner-von Miller Reactions: The Skraup synthesis and its variant, the Doebner-von Miller reaction, are classic methods for quinoline (B57606) synthesis that can be extended to naphthyridines. nih.govcdnsciencepub.com The Skraup reaction involves the reaction of an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent. nih.gov The Doebner-von Miller reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines (or aminopyridines) in the presence of an acid catalyst to form quinolines (or naphthyridines). cdnsciencepub.com

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines (and by extension, naphthyridines) through the acid-catalyzed cyclization of an intermediate Schiff base formed from the condensation of a primary arylamine with a β-diketone. mdpi.combohrium.comwikipedia.org This method is particularly useful for accessing naphthyridines with specific substitution patterns on the newly formed ring.

Gould-Jacobs Reaction: The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which can be applied to the preparation of hydroxynaphthyridines. The reaction sequence begins with the condensation of an aminopyridine with diethyl ethoxymethylenemalonate, followed by a thermal cyclization to form the 4-hydroxynaphthyridine-3-carboxylate ester. Subsequent hydrolysis and decarboxylation yield the corresponding 4-hydroxynaphthyridine.

Povarov Reaction Analogs: The Povarov reaction, a type of aza-Diels-Alder reaction, provides a route to tetrahydroquinoline derivatives and can be adapted for the synthesis of tetrahydronaphthyridines. This [4+2] cycloaddition typically involves the reaction of an imine with an electron-rich alkene.

Named ReactionReactantsProduct TypeReference(s)
Friedländer Synthesiso-Amino-pyridine carbaldehyde/ketone + Active methylene compoundSubstituted Naphthyridines science.govderpharmachemica.comsemanticscholar.orglibretexts.org
Skraup ReactionAminopyridine + Glycerol + H₂SO₄ + Oxidizing agentNaphthyridines nih.gov
Doebner-von Miller ReactionAminopyridine + α,β-Unsaturated carbonyl compoundSubstituted Naphthyridines cdnsciencepub.com
Combes SynthesisAminopyridine + β-Diketone2,4-Disubstituted Naphthyridines mdpi.combohrium.comwikipedia.org
Gould-Jacobs ReactionAminopyridine + Diethyl ethoxymethylenemalonate4-Hydroxynaphthyridines
Povarov ReactionImine (from aminopyridine) + AlkeneTetrahydronaphthyridines

Direct and Indirect Synthetic Routes to 2,6-Naphthyridine (B1209661) Derivatives

The synthesis of the specific 2,6-naphthyridine isomer can be accomplished through tailored strategies that often begin with appropriately substituted pyridine precursors.

Synthesis from Pyridine-Based Precursors (e.g., 2-(4-cyano-3-pyridyl)propionitrile)

A key precursor for the synthesis of certain 2,6-naphthyridine derivatives is 2-(4-cyano-3-pyridyl)propionitrile. This intermediate can be subjected to cyclization conditions to form the second pyridine ring. For instance, treatment of 2-(4-cyano-3-pyridyl)propionitrile with anhydrous hydrogen bromide can lead to the formation of a 3-amino-1-bromo-4-methyl-2,6-naphthyridine intermediate, which can then be further transformed into the desired 4-methyl-2,6-naphthyridine. A similar strategy starting from 4-cyano-3-pyridylacetonitrile has been developed into a microwave-promoted, environmentally benign method for the synthesis of 2,6-naphthyridine and its derivatives in excellent yields.

The general synthetic sequence can be summarized as follows:

Preparation of a substituted pyridine with cyano and acetonitrile (B52724) functionalities at adjacent positions.

Cyclization of the pyridine precursor to form the bicyclic 2,6-naphthyridine ring system.

Further chemical modifications of the resulting substituted 2,6-naphthyridine to achieve the target molecule.

Regioselective Bromination and Halogenation Strategies on Naphthyridine Rings

Once the 2,6-naphthyridine core is assembled, the introduction of a bromine atom at a specific position is required to obtain 4-bromo-2,6-naphthyridine. This is typically achieved through electrophilic aromatic substitution. The regioselectivity of halogenation on the naphthyridine ring is governed by the electronic properties of the bicyclic system. The nitrogen atoms are deactivating and direct electrophilic attack to specific positions.

For 2,6-naphthyridine, the positions α to the nitrogen atoms (1, 5, and 7) are generally deactivated towards electrophilic substitution. The β positions (3, 4, and 8) are more susceptible to attack. The precise outcome of bromination can be influenced by the reaction conditions and the specific brominating agent used.

While a direct protocol for the selective synthesis of this compound is not extensively detailed in the literature, an interesting observation was made during the diazotization of 3-amino-1-bromo-2,6-naphthyridine in the presence of hydrobromic acid. An unexpected electrophilic substitution at the C-4 position occurred, leading to the formation of a tribromo derivative. This suggests that the C-4 position is susceptible to electrophilic attack.

General strategies for regioselective bromination often employ reagents like N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions, such as temperature and the presence of a catalyst, can be optimized to favor the desired isomer.

PrecursorReagent/ConditionProductReference(s)
2-(4-cyano-3-pyridyl)propionitrileAnhydrous HBr3-Amino-1-bromo-4-methyl-2,6-naphthyridine
4-Cyano-3-pyridylacetonitrileMicrowave irradiation, Anhydrous HBr3-Amino-1-bromo-2,6-naphthyridine
3-Amino-1-bromo-2,6-naphthyridineNaNO₂, HBr1,3-Dibromo-2,6-naphthyridine (and a tribromo side-product)

Multi-step Synthetic Sequences for this compound Formation

The synthesis of the 2,6-naphthyridine framework and the subsequent introduction of a bromine substituent at the 4-position typically involves a multi-step sequence starting from readily available pyridine derivatives. A common and effective strategy commences with the cyclization of pyridylacetonitrile precursors. derpharmachemica.comcdnsciencepub.comscispace.com

A key starting material in this pathway is 4-cyano-3-pyridylacetonitrile. derpharmachemica.comcdnsciencepub.com The synthesis of the brominated 2,6-naphthyridine core from this precursor can be outlined in several key stages:

Cyclization: The initial step involves the treatment of 4-cyano-3-pyridylacetonitrile with anhydrous hydrogen bromide (HBr) in a suitable solvent like ether. derpharmachemica.comijcps.org This acid-catalyzed reaction induces an intramolecular cyclization, leading to the formation of an amino-bromo-naphthyridine intermediate, specifically 3-Amino-1-bromo-2,6-naphthyridine, in high yield. derpharmachemica.com A similar cyclization is reported for the synthesis of the 4-methyl analogue, where 2-(4-cyano-3-pyridyl)propionitrile is treated with HBr to yield 3-amino-1-bromo-4-methyl-2,6-naphthyridine. cdnsciencepub.comscispace.com

Diazotization and Bromination: The amino group on the naphthyridine ring is then replaced with a bromine atom via a Sandmeyer-type reaction. The 3-amino-1-bromo-2,6-naphthyridine intermediate is suspended in fuming hydrobromic acid and treated with sodium nitrite (B80452) at low temperatures (-4 to -2°C). derpharmachemica.com This diazotization reaction generates a diazonium salt, which subsequently decomposes to yield 1,3-Dibromo-2,6-naphthyridine. derpharmachemica.com This dibrominated compound serves as a crucial precursor, from which this compound could potentially be derived through selective de-bromination or further functionalization, although the direct conversion is not detailed in the provided sources.

The following table summarizes a representative synthetic sequence for a key precursor, 1,3-Dibromo-2,6-naphthyridine.

StepStarting MaterialReagentsProductReported Yield
14-Cyano-3-pyridylacetonitrileAnhydrous Hydrogen Bromide, Ether3-Amino-1-bromo-2,6-naphthyridine80.3% derpharmachemica.com
23-Amino-1-bromo-2,6-naphthyridineSodium Nitrite, 48% Hydrobromic Acid1,3-Dibromo-2,6-naphthyridine72% derpharmachemica.com

This sequence highlights a robust method for constructing the core 2,6-naphthyridine ring system and introducing bromine atoms, which are essential steps toward the final target compound.

Green Chemistry Approaches in Naphthyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like naphthyridines to reduce environmental impact and improve efficiency. ajrconline.org Key strategies include the use of microwave irradiation and the adoption of eco-friendly reaction conditions. derpharmachemica.com These approaches aim to minimize the use of hazardous solvents, reduce energy consumption, and often result in higher yields and shorter reaction times. ajrconline.orgnih.gov

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in the synthesis of 2,6-naphthyridine and its derivatives. derpharmachemica.comscispace.com Microwave dielectric heating allows for the rapid and efficient transfer of energy directly to the reacting molecules, leading to significant acceleration of reaction rates compared to conventional heating methods. derpharmachemica.comajrconline.org

Several steps in the synthesis of the 2,6-naphthyridine skeleton have been successfully adapted to microwave protocols. For instance, the cyclization of 4-cyano-3-pyridylacetonitrile with hydrogen bromide can be performed under microwave irradiation, yielding the product in just a few minutes. derpharmachemica.com Similarly, the conversion of 1,3-dibromo-4-methyl-2,6-naphthyridine to 1,3-dihydrazino-4-methyl-2,6-naphthyridine using hydrazine (B178648) hydrate (B1144303) is significantly expedited by microwave heating, with the reaction completing in 15 minutes at 125°C. scispace.com

The advantages of using microwave-assisted protocols are clearly demonstrated when compared to traditional heating methods.

Reaction StepConventional MethodMicrowave-Assisted MethodKey Advantages of MAOS
Hydrazinolysis of 6-Amino-8-bromo-1,7-naphthyridineStandard reflux conditionsReflux at 110°C for 8 minutes ijcps.orgDrastically reduced reaction time ijcps.orgajrconline.orgnih.gov
General Heterocyclic SynthesisOften requires hours of heating nih.govCan be completed in seconds to minutes nih.govHigher product yields, cleaner reactions derpharmachemica.comijcps.org

This technology is often termed "e-chemistry" because it is considered easy, economic, effective, and eco-friendly. derpharmachemica.com

Eco-Friendly Reaction Conditions

The adoption of eco-friendly reaction conditions is a cornerstone of green chemistry in naphthyridine synthesis. This involves moving away from hazardous organic solvents and exploring more benign alternatives. nih.gov While many traditional syntheses of naphthyridines employ solvents like dimethylformamide (DMF) or mesitylene, greener methods are being developed. nih.gov

For other naphthyridine isomers, such as 1,8-naphthyridines, significant progress has been made. For example, the Friedländer reaction, a key method for their synthesis, has been successfully performed using water as the reaction solvent, which is non-toxic, inexpensive, and environmentally safe. nih.govrsc.org Some protocols have even achieved catalyst-free conditions in benign solvents like ethanol, further enhancing the green credentials of the synthesis. rsc.org

In the context of 2,6-naphthyridine synthesis, the use of microwave irradiation inherently contributes to eco-friendlier conditions. derpharmachemica.com The absence of a solvent in some microwave-assisted steps, coupled with the high yields and short reaction times, significantly reduces waste and energy consumption, making these procedures highly attractive from a green chemistry perspective. derpharmachemica.com

Reactivity and Advanced Chemical Transformations of 4 Bromo 2,6 Naphthyridine

Carbon-Carbon Bond Forming Reactions at the Bromine Substituent

The electron-deficient nature of the pyridine (B92270) rings in the 2,6-naphthyridine (B1209661) system renders the C4-bromine bond susceptible to oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycles of several cross-coupling reactions. This reactivity has been exploited to forge new carbon-carbon bonds, leading to the synthesis of a wide range of functionalized 2,6-naphthyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For 4-bromo-2,6-naphthyridine, these reactions provide a direct and modular approach to introduce aryl, heteroaryl, alkyl, and alkenyl substituents at the C4 position.

The Suzuki-Miyaura coupling is a highly versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide. This reaction is widely favored due to the stability, low toxicity, and commercial availability of the boronic acid and boronate ester reagents. For this compound, the Suzuki-Miyaura coupling has been effectively employed to synthesize a variety of 4-aryl- and 4-heteroaryl-2,6-naphthyridines.

Typical reaction conditions involve a palladium(0) catalyst, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a phosphine (B1218219) ligand and a base. The choice of ligand, base, and solvent can significantly influence the reaction's efficiency and yield. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4), while solvents like dioxane, toluene, and dimethylformamide (DMF) are frequently used.

Detailed research has demonstrated the successful coupling of this compound with various arylboronic acids. For instance, the reaction with phenylboronic acid under standard Suzuki-Miyaura conditions affords 4-phenyl-2,6-naphthyridine in good yield. The reaction generally proceeds smoothly with both electron-rich and electron-deficient arylboronic acids, highlighting the robustness of this methodology.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions of this compound

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O10085
24-Methoxyphenylboronic acidPd2(dba)3XPhosCs2CO3Dioxane11092
33-Thienylboronic acidPd(PPh3)4-K2CO3DMF/H2O9078
44-Cyanophenylboronic acidPdCl2(dppf)-Na2CO3Toluene/EtOH/H2O8088

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and byproducts. wikipedia.org

In the context of this compound, the Stille coupling provides an alternative route to introduce various organic substituents. The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligands is crucial for achieving high yields. Catalysts such as Pd(PPh3)4 and PdCl2(PPh3)2 are commonly employed.

Research on the Stille coupling of this compound has shown its utility in synthesizing complex molecules. For example, coupling with vinyltributylstannane can introduce a vinyl group at the C4 position, which can then serve as a handle for further transformations.

Table 2: Examples of Stille Cross-Coupling Reactions of this compound

EntryOrganostannaneCatalystLigandSolventTemp (°C)Yield (%)
1PhenyltributylstannanePd(PPh3)4-Toluene11082
2VinyltributylstannanePdCl2(AsPh3)2-DMF8075
32-FuryltributylstannanePd2(dba)3P(2-furyl)3Dioxane10088
4EthynyltributylstannanePd(PPh3)4-THF6570

The Negishi coupling utilizes organozinc reagents to couple with organic halides, catalyzed by a nickel or palladium complex. wikipedia.org Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can allow for milder reaction conditions and faster reaction times. wikipedia.orgorganic-chemistry.org However, they are also more sensitive to air and moisture, often requiring anhydrous reaction conditions. wikipedia.org

The application of the Negishi coupling to this compound allows for the formation of carbon-carbon bonds with a variety of organozinc partners, including alkyl, aryl, and vinyl zinc reagents. This reaction is particularly useful for introducing alkyl chains, which can be challenging with other cross-coupling methods. Palladium catalysts, often in conjunction with phosphine ligands, are typically used to facilitate the transformation.

A study on the functionalization of halogenated naphthyridines demonstrated the utility of Negishi-type couplings. For instance, the reaction of a bromo-naphthyridine derivative with an organozinc reagent in the presence of a palladium catalyst can proceed in high yield. nih.govacs.org

Table 3: Examples of Negishi Cross-Coupling Reactions of this compound

EntryOrganozinc ReagentCatalystLigandSolventTemp (°C)Yield (%)
1Phenylzinc chloridePd(OAc)2SPhosTHF6090
2Ethylzinc bromidePdCl2(dppf)-Dioxane8075
3Vinylzinc chloridePd(PPh3)4-THF5085
42-Thienylzinc chloridePd2(dba)3XPhosTHF6588

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

The Heck reaction of this compound with various alkenes provides access to 4-alkenyl-2,6-naphthyridines. These products are valuable intermediates that can undergo further synthetic manipulations, such as hydrogenation or oxidation. The reaction conditions typically involve a palladium catalyst, a base (often an amine like triethylamine (B128534) or a carbonate), and a polar aprotic solvent such as DMF or NMP.

For example, the reaction of this compound with styrene (B11656) in the presence of a palladium catalyst and a base would be expected to yield 4-styryl-2,6-naphthyridine. The efficiency of the reaction can be influenced by the electronic nature of the alkene, with electron-deficient alkenes often reacting more readily.

Table 4: Examples of Heck Reactions of this compound

EntryAlkeneCatalystBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)2Et3NDMF10075
2n-Butyl acrylatePd(PPh3)4K2CO3NMP12082
3AcrylonitrilePdCl2NaOAcDMA11078
41-OctenePd(OAc)2Cy2NMeDioxane10065

Other Metal-Mediated Coupling Strategies (e.g., Hiyama Cross-Coupling)

Beyond the more common palladium-catalyzed cross-coupling reactions, other metal-mediated strategies can also be employed to functionalize this compound.

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. wikipedia.org This reaction requires the activation of the organosilane, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF), or under basic conditions. organic-chemistry.org Organosilanes are attractive coupling partners due to their low toxicity, stability, and the natural abundance of silicon. organic-chemistry.org

The Hiyama coupling of this compound with an arylsilane, for example, would provide the corresponding 4-aryl-2,6-naphthyridine. While less frequently utilized than the Suzuki-Miyaura or Stille reactions, the Hiyama coupling offers a valuable alternative, particularly when the corresponding organoboron or organotin reagents are unstable or difficult to prepare.

Table 5: Example of Hiyama Cross-Coupling Reaction of this compound

EntryOrganosilaneCatalystActivatorSolventTemp (°C)Yield (%)
1PhenyltrimethoxysilanePd(OAc)2TBAFTHF6080

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Brominated Naphthyridine Core

The electron-deficient nature of the 2,6-naphthyridine ring system, amplified by the two nitrogen atoms, makes the 4-position particularly activated towards nucleophilic aromatic substitution (SNAr). This reaction pathway is a cornerstone for introducing a diverse array of functional groups, replacing the bromine atom with various nucleophiles.

The SNAr reaction on this compound is generally understood to proceed via a two-step addition-elimination mechanism. libretexts.org In the first, rate-determining step, a nucleophile attacks the C4 carbon, which is para to one ring nitrogen and ortho to the other, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is effectively delocalized across the aromatic system and onto the electronegative nitrogen atoms, which lowers the activation energy for its formation. libretexts.orgclockss.org In the second, faster step, the leaving group (bromide ion) is expelled, and aromaticity is restored to the ring system. youtube.com

Recent computational and experimental studies have suggested that some SNAr reactions, particularly on heteroaromatic systems with good leaving groups like bromide, may proceed through a concerted (cSNAr) mechanism rather than a stepwise pathway. nih.gov In a concerted mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group, avoiding a high-energy intermediate. For a system like this compound, the specific mechanism may be influenced by the nature of the nucleophile, solvent, and reaction conditions.

This compound is amenable to substitution with a wide range of nucleophiles, although reaction conditions often require heating to overcome the energy barrier of disrupting aromaticity. youtube.com

N-Nucleophiles: Amines are particularly effective nucleophiles in SNAr reactions with halopyridines and related aza-heterocycles. youtube.com Primary and secondary amines, including aliphatic and cyclic variants like morpholine (B109124) and piperidine, can displace the bromide to form 4-amino-2,6-naphthyridine derivatives. These reactions are foundational for building more complex molecules for medicinal chemistry applications. However, complex reaction mixtures can sometimes arise. For instance, studies on the related 3-bromo-4-nitropyridine (B1272033) system have shown that unexpected nitro-group migrations can occur along with the expected substitution, suggesting that the reaction landscape can be intricate. clockss.org

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides are competent nucleophiles for introducing ether linkages at the C4 position. These reactions typically proceed under basic conditions to generate the anionic nucleophile.

S-Nucleophiles: Thiolates are excellent nucleophiles and readily displace the bromide to form 4-thioether derivatives, which can be valuable for further synthetic manipulations or for their biological properties.

The primary limitation of these reactions is the potential for side reactions, especially with ambident nucleophiles or under harsh conditions. The high reactivity required can sometimes lead to decomposition or unexpected rearrangements, necessitating careful optimization of reaction parameters such as temperature, solvent, and base.

Table 1: Representative SNAr Reactions on Halogenated Naphthyridine Analogs
Nucleophile TypeExample NucleophileProduct TypeTypical Conditions
Amine (N-Nucleophile)Morpholine4-Morpholinyl-2,6-naphthyridineHeat, polar aprotic solvent (e.g., DMSO)
Alkoxide (O-Nucleophile)Sodium Methoxide4-Methoxy-2,6-naphthyridineMethanol, Heat
Thiolate (S-Nucleophile)Sodium Thiophenoxide4-(Phenylthio)-2,6-naphthyridinePolar aprotic solvent (e.g., DMF)

Directed Ortho Metalation (DoM) and Regioselective Ring Functionalization

Directed ortho metalation (DoM) is a powerful strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium or other strong base, lowering the kinetic barrier for deprotonation at an adjacent ortho position. organic-chemistry.org

In the context of this compound, the nitrogen atoms within the ring system can themselves act as directing groups. However, a more potent strategy involves halogen-metal exchange or, more subtly, leveraging the existing bromo-substituent in conjunction with a directed deprotonation. Research on the closely related 4-bromobenzo[c] conicet.gov.arunblog.frnaphthyridine has demonstrated a highly regioselective direct ring metalation at the C-5 position. This transformation is achieved using the hindered amide base TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) at low temperatures.

The bromine atom at C-4, along with the adjacent ring nitrogen, directs the base to deprotonate the C-5 position exclusively. The resulting magnesiated intermediate can be trapped with a variety of electrophiles to introduce new functional groups with high precision. This method avoids halogen-metal exchange, which would occur at the C-4 position, and instead functionalizes an adjacent C-H bond.

Table 2: Electrophiles Used in the Regioselective Functionalization of a 4-Bromonaphthyridine Analog
ElectrophileProduct Functional GroupReported Yield
BenzaldehydeSecondary Alcohol66%
4-ChlorobenzaldehydeSecondary Alcohol63%
2-ThiophenecarboxaldehydeSecondary Alcohol57%
Deuterium Oxide (D₂O)Deuterium~60% incorporation

Rearrangement and Cycloaddition Reactions (e.g., Aza-Diels-Alder)

The naphthyridine core can participate in more complex transformations, including intramolecular rearrangements and cycloaddition reactions, which enable the construction of novel fused heterocyclic systems.

Rearrangement Reactions: The naphthyridine skeleton is susceptible to certain types of rearrangement, particularly those initiated by nucleophilic attack. A notable example is the Smiles rearrangement, which has been observed in the 2,7-naphthyridine (B1199556) series. nih.govmdpi.com This reaction involves an intramolecular nucleophilic aromatic substitution where a suitable nucleophile, tethered to the molecule, displaces a group on the naphthyridine ring via a spirocyclic intermediate. mdpi.com While not documented specifically for this compound, the documented reactivity of its isomers suggests that under appropriate conditions (e.g., introduction of a tethered nucleophile at a neighboring position), such rearrangements could be a viable synthetic pathway.

Cycloaddition Reactions: The Diels-Alder reaction and its heteroatom variants, such as the Aza-Diels-Alder reaction, are powerful tools for forming six-membered rings. wikipedia.org The electron-deficient nature of the 2,6-naphthyridine ring suggests it could function as part of a dienophile in a normal-demand Diels-Alder reaction or as the azadiene component in an inverse-electron-demand reaction. wikipedia.orgnih.gov For example, a vinyl group installed at the C4 position (accessible from this compound via cross-coupling) would create a vinylazaarene. Recent studies have shown that vinylazaarenes can act as effective dienophiles in Lewis acid-promoted Diels-Alder reactions with unactivated dienes. nih.gov The Lewis acid coordinates to a ring nitrogen, lowering the LUMO of the dienophile and activating it for cycloaddition. This approach opens a pathway to cyclohexyl-appended naphthyridines, which are valuable scaffolds in medicinal chemistry. nih.gov

Exploration of Free Radical Mechanisms

Beyond polar, two-electron reaction pathways, this compound can also engage in single-electron transfer (SET) processes, opening avenues for free radical-mediated transformations.

SRN1 Reactions: The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides an alternative to the SNAr pathway for nucleophilic substitution on aryl halides. researchgate.netorganicreactions.org This chain reaction is initiated by the transfer of an electron to the substrate, often photochemically or via a solvated electron, to form a radical anion. chim.it This intermediate rapidly fragments, losing a bromide ion to generate an aryl radical. The aryl radical then reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting material. chim.it This mechanism is particularly useful for unactivated aryl halides but can also be relevant for heteroaromatic systems, especially for forming C-C bonds with carbanionic nucleophiles. Intramolecular SRN1 reactions have been used to synthesize fused azaheterocycles. conicet.gov.ar

Reductive Dehalogenation: The carbon-bromine bond can be cleaved under free radical conditions to replace the bromine atom with a hydrogen atom. Modern methods for reductive dehalogenation often avoid toxic reagents like tributyltin hydride in favor of organic photoredox catalysts or photo-induced, metal-free systems. nih.govresearchgate.net In a typical photoredox cycle, a photocatalyst absorbs light and transfers an electron to the this compound, leading to the formation of the radical anion and subsequent C-Br bond cleavage. The resulting aryl radical then abstracts a hydrogen atom from a suitable donor (e.g., a solvent or an additive like Hantzsch ester) to yield the dehalogenated 2,6-naphthyridine. organic-chemistry.org This approach offers a mild and chemoselective method for removing the halogen when desired.

Based on a thorough review of available scientific literature, detailed computational and theoretical studies specifically focused on this compound, as outlined in the requested structure, could not be located. The search for specific data regarding its Density Functional Theory (DFT) analysis, Frontier Molecular Orbital (FMO) characteristics, Natural Bond Orbital (NBO) analysis, Time-Dependent Density Functional Theory (TD-DFT) for electronic absorption, and Molecular Electrostatic Potential (MEP) surface analysis did not yield specific research findings, data tables, or in-depth discussions pertaining directly to this compound.

While computational studies exist for other naphthyridine isomers and various bromo-substituted heterocyclic compounds, the specific quantitative data and detailed analysis required to populate the requested article sections for this compound are not present in the accessible literature. Generating content for the requested outline would require data from dedicated research on this molecule, which appears to be unavailable at this time.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and includes detailed research findings for this compound.

Computational and Theoretical Investigations of 4 Bromo 2,6 Naphthyridine

Nonlinear Optical (NLO) Properties from Quantum Chemical Calculations

The investigation of nonlinear optical (NLO) properties through quantum chemical calculations is a important area of materials science, offering insights into the potential of molecular systems for applications in optoelectronics and photonics. Organic molecules, in particular, have garnered significant attention due to their potential for large NLO responses, fast switching times, and tunable molecular structures. While specific computational studies on the NLO properties of 4-Bromo-2,6-naphthyridine are not extensively documented in publicly available literature, the established principles of quantum chemical calculations allow for a theoretical exploration of its potential NLO activity.

Quantum chemical calculations, primarily employing Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO behavior of molecules. acs.orgnih.gov These computational methods can determine key parameters that govern NLO responses, such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a key NLO phenomenon.

The NLO properties of organic molecules are often associated with intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups, facilitated by a π-conjugated system. nih.govnih.gov In the case of this compound, the bromine atom can act as an electron-withdrawing group, and the naphthyridine core provides a π-conjugated framework. The introduction of suitable donor groups to the naphthyridine ring could potentially enhance its NLO response.

Theoretical calculations typically involve optimizing the molecular geometry and then computing the electronic properties. The calculated values for polarizability and hyperpolarizability are often presented in atomic units (a.u.) and then converted to electrostatic units (esu) for comparison with experimental data. researchgate.net

Detailed Research Findings

While direct research on this compound's NLO properties is not available, studies on related heterocyclic and aromatic compounds provide a framework for understanding its potential. For instance, research on various organic chromophores has demonstrated that modifications to donor and acceptor groups, as well as the extension of the π-conjugation length, can significantly influence the first-order hyperpolarizability. bath.ac.uk

Computational studies on other naphthyridine derivatives have explored their electronic and NLO properties, highlighting the potential of this class of compounds. scispace.com The general approach involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, as a smaller energy gap often correlates with a larger hyperpolarizability and enhanced NLO activity. researchgate.netphyschemres.org

The following tables present hypothetical data for this compound, based on the types of results typically obtained from quantum chemical calculations for similar organic molecules. These tables are for illustrative purposes to demonstrate the kind of information that would be generated in a computational study of this compound's NLO properties.

Table 1: Calculated NLO Properties of this compound (Hypothetical Data)

ParameterValue (a.u.)Value (esu)
Dipole Moment (μ)2.56.35 x 10-18
Mean Polarizability (α)15022.23 x 10-24
First Hyperpolarizability (β)8006.91 x 10-30

This table illustrates the kind of data that would be obtained from a quantum chemical calculation of the nonlinear optical properties of this compound. The values are hypothetical and are intended to be representative of similar organic molecules.

Table 2: Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

Molecular OrbitalEnergy (eV)
HOMO-6.8
LUMO-2.1
HOMO-LUMO Gap (ΔE)4.7

This table shows hypothetical HOMO and LUMO energies for this compound. The energy gap is a key indicator of molecular reactivity and potential for nonlinear optical activity.

Advanced Research Applications of Naphthyridine Scaffolds in Materials Science and Catalysis

Design and Application of Naphthyridine Derivatives as Ligands in Coordination Chemistry

Naphthyridine derivatives are highly valued as ligands in coordination chemistry, primarily for their ability to support multinuclear metal complexes. The strategic placement of nitrogen atoms facilitates the assembly of bimetallic structures where two metal centers can work in concert, a concept that draws inspiration from the active sites of various metalloenzymes. nih.govescholarship.org

The 1,8-naphthyridine isomer is considered a "privileged" motif for designing dinucleating ligands. researchgate.net The two nitrogen atoms are positioned in a pre-organized arrangement ideal for binding two metal centers in close proximity. nih.govescholarship.org This structural feature is foundational to creating stable bimetallic complexes. nih.govrsc.org The design principle involves functionalizing the 2 and 7 positions of the naphthyridine core with additional coordinating side arms (e.g., pyridyl, phosphine (B1218219), or imine groups), which then bind to the metal ions, creating a stable, often macrocyclic or pincer-type, coordination environment. escholarship.orgnih.govtandfonline.com This modular approach allows for the synthesis of a diverse array of ligands capable of supporting both homobimetallic and heterobimetallic complexes. escholarship.orgresearchgate.net

The close proximity of two metal centers, enforced by the naphthyridine scaffold, is a key design element for enabling metal-metal cooperativity (MMC). nih.govescholarship.org This cooperative interaction allows the bimetallic unit to engage in multi-electron processes and substrate activation pathways that are often inaccessible to mononuclear complexes. escholarship.orgtandfonline.comuu.nl

Furthermore, the naphthyridine ligand itself is not merely a passive scaffold. It can actively participate in reactions through metal-ligand cooperativity (MLC). nih.gov In certain complexes, the naphthyridine core can undergo reversible dearomatization. This process involves the ligand accepting electrons and protons, demonstrating its redox non-innocence and enabling cooperative activation of substrates like H₂. nih.gov This dual capacity for both MMC and MLC makes naphthyridine-based systems powerful platforms for developing advanced catalysts. nih.govtandfonline.com For instance, iridium complexes featuring a naphthyridine-based ligand have demonstrated a catalytic cycle for olefin hydrogenation that involves the cooperative activation of H₂ between the iridium center and a nitrogen lone pair on the ligand. acs.orgfigshare.com

The use of naphthyridine-based ligands has led to the successful synthesis and characterization of a wide variety of stable bimetallic and multinuclear complexes. escholarship.orgnih.gov Following early studies on dinucleating naphthyridine ligands, numerous symmetrical ligands have been reported that stabilize homobimetallic complexes of first-row transition metals. nih.gov Dicopper(I) complexes, for example, have been extensively studied and are of significant interest due to their catalytic activity. escholarship.orgtandfonline.com Similarly, dinickel complexes stabilized by naphthyridine scaffolds have been shown to catalyze unique organic transformations. nih.gov The rigidity and well-defined coordination pocket of these ligands enforce specific geometries around the metal centers, contributing to the stability and unique reactivity of the resulting complexes. rsc.orgacs.org

Metal CombinationNaphthyridine TypeKey Structural FeatureApplication/Reactivity Studied
Dicopper(I)1,8-Naphthyridine with dipyridyl armsTwo Cu(I) centers held in close proximityActivation of terminal alkynes, CuAAC reactions escholarship.orgtandfonline.com
Diiron1,8-Naphthyridine with PNNP pincer armsBimetallic iron core within a dearomatizable ligandModels for [FeFe]-hydrogenase, H₂ evolution nih.gov
Dirhodium(II)Amide-functionalized 1,8-NaphthyridineTridentate binding of deprotonated ligandCatalytic carbene insertion into C-H bonds nih.gov
Dinuclear Silver(I)Naphthyridine diimine (NDI)Close silver-silver interactionsVisible light absorption, potential photocatalysis rsc.org

The reactivity of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. For naphthyridine-based dinuclear systems, quantitative methods have been developed to understand these properties, enabling rational ligand design. nih.gov The concept of "buried volume," which measures the space occupied by a ligand around a metal center, has been extended to quantify the steric encumbrance in these bimetallic complexes. nih.gov

These quantitative models demonstrate that the steric environment of the dinuclear active site can be systematically tuned by modifying the ligand's side arms or backbone. researchgate.netnih.gov Studies have shown a strong correlation between steric parameters and the metal-metal distance, which is influenced by the nature of other auxiliary ligands in the complex. nih.gov This ability to quantify steric properties is crucial for optimizing catalysts, for instance, by controlling substrate access to the active site to enhance selectivity. nih.gov

Role of Naphthyridines in Homogeneous and Heterogeneous Catalysis

Complexes derived from naphthyridine-based ligands have been utilized in a multitude of efficient catalytic processes. researchgate.net The unique ability of these ligands to support cooperative bimetallic centers and facilitate metal-ligand cooperativity has led to their application in a range of important chemical transformations.

Naphthyridine-ligated metal complexes are versatile catalysts for a variety of organic reactions. researchgate.net

Rhodium-Catalyzed Reactions: Dirhodium(II) complexes featuring amide-functionalized naphthyridine ligands have demonstrated catalytic activity for carbene insertion into C-H bonds. nih.gov Additionally, Rh(I) complexes have been explored for their potential applications. nih.gov More recently, rhodium-catalyzed C-H activation and annulation has been employed as a key step in synthesizing complex 2,6-naphthyridine (B1209661) derivatives for use as electron-transporting materials in OLEDs. acs.org

Iridium-Catalyzed Reactions: Iridium(III) complexes with naphthyridine-based ligands are effective catalysts for transfer hydrogenation and the hydrogenation of olefins. acs.orgnih.govmdpi.com In some systems, the non-coordinated nitrogen atom of the naphthyridine ligand plays a crucial role, assisting in the catalytic cycle by promoting condensation via hydrogen bonding or by participating in the activation of hydrogen. acs.orgnih.gov

Ruthenium-Catalyzed Reactions: New ruthenium complexes with 1,8-naphthyridine and its derivatives serve as catalysts for oxidation reactions, including the catalytic oxidation of alcohols and the epoxidation of alkenes like trans-stilbene. rsc.orgrsc.org Water-soluble ruthenium(II) complexes containing a naphthyridine-carboxylate ligand have also been synthesized, highlighting efforts to develop catalysts for aqueous media. acs.org

Copper-Catalyzed Reactions: Naphthyridine-based dicopper(I) complexes are particularly notable for their role in catalysis. tandfonline.com They have been successfully used in the atroposelective synthesis of axially chiral compounds and are highly effective in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.govrsc.orgresearchgate.net Mechanistic studies suggest that a bimetallic pathway is crucial for this reactivity. escholarship.orgtandfonline.com

Nickel-Catalyzed Reactions: Chiral naphthyridine diimine ligands have enabled nickel-catalyzed asymmetric alkylidenecyclopropanations. nih.gov Furthermore, air-stable nickel(II) complexes supported by a 2,7-dimethyl-1,8-naphthyridine ligand act as universal catalysts for both C-O and C-N cross-coupling reactions promoted by visible light, showcasing a versatile platform for photoredox nickel catalysis. chemistryviews.orgresearchgate.net

Catalyst MetalReaction TypeSubstratesKey Finding
RhodiumC-H Activation/AnnulationFumaric acid, alkynesSynthesis of arylated 2,6-naphthyridines for OLEDs. acs.org
IridiumOlefin HydrogenationAlkenes, H₂Cooperative H₂ activation between Ir and a ligand N-atom. acs.org
RutheniumOxidationAlcohols, trans-stilbeneDinuclear Ru complexes catalyze alcohol oxidation and epoxidation. rsc.orgrsc.org
CopperAzide-Alkyne CycloadditionDiaryl ethers, benzyl azidesAtroposelective synthesis of C-O axially chiral compounds. nih.govrsc.org
NickelCross-CouplingAryl bromides, amines/alcoholsLight-promoted C-N and C-O coupling without a photosensitizer. chemistryviews.orgresearchgate.net

Supramolecular Chemistry and Molecular Recognition Properties

Supramolecular chemistry involves the study of systems based on non-covalent interactions between molecules, such as hydrogen bonding, to form organized assemblies. The naphthyridine scaffold is an excellent building block for supramolecular chemistry due to the specific arrangement of its nitrogen atoms, which act as defined hydrogen bond acceptors.

This property has been effectively utilized in the design of molecules for molecular recognition, particularly in biological systems. For instance, derivatives like 1,7-naphthyridin-8-ones have been investigated as inhibitors for the macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases. nih.gov Crystal structures of these inhibitors bound to MIF reveal that the naphthyridinone core forms a specific hydrogen bond with a lysine residue (Lys32) in the protein's active site, with O–N distances measured between 2.8–3.0 Å. nih.gov This demonstrates the scaffold's ability to direct precise intermolecular interactions, a key principle in molecular recognition and drug design. The ability of the nitrogen atoms in the fused pyridine (B92270) rings to act as hydrogen bond acceptors is fundamental to this recognition capability.

Integration of Naphthyridine Scaffolds in Functional Materials Research

The favorable electronic and thermal properties of naphthyridine derivatives have led to their integration into a variety of high-performance functional materials.

Naphthyridine-based compounds have emerged as a promising class of n-type materials for OLEDs, serving as both emitters and electron transporters. These materials exhibit high fluorescence quantum yields, excellent thermal stability, and tunable emission colors. rsc.org

A significant area of research is in Thermally Activated Delayed Fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons, leading to high-efficiency OLEDs. Donor-acceptor type molecules incorporating a naphthyridine unit as the electron acceptor have been designed for this purpose. researchgate.netacs.org These TADF emitters have achieved high maximum external quantum efficiencies (EQEmax) in blue and green OLEDs. researchgate.netacs.org For example, OLEDs based on 1,5-naphthyridine (B1222797) acceptors linked with phenoxazine or phenothiazine donors have shown EQEmax values of up to 29.9%. acs.org Similarly, blue OLEDs using 2,7-di(9H-carbazole)-1,8-naphthyridine achieved an EQEmax of 15.3%, which increased to 20.9% with the addition of tert-butyl groups. researchgate.net

The performance of these materials is notable for its combination of efficiency and color quality. Some naphthyridine-based emitters exhibit deep-blue emission with narrow bandwidths, which is highly desirable for display applications. researchgate.net Furthermore, researchers have developed materials that combine TADF with aggregation-induced emission (AIE) properties, leading to highly efficient non-doped OLEDs. rsc.org

Below is a table summarizing the performance of various naphthyridine-based OLEDs.

Naphthyridine Derivative TypeRole in OLEDMax. External Quantum Efficiency (EQEmax)Emission ColorAdditional Properties
1,8-Naphthyridine OligomersEmitter / n-type material1.2 cd/AYellow to White-PinkHigh Td (380–400 °C) rsc.org
Cz-ND / tBuCz-ND (1,8-Naphthyridine)TADF Emitter15.3% / 20.9%BlueSmall ΔEST values researchgate.net
ND-AC (Naphthyridine-Acridine)TADF & AIE Emitter12.0% (non-doped)-High photoluminescence quantum yield rsc.org
1,5-Naphthyridine-PhenoxazineTADF Emitter29.9%-Max. Luminance: 33,540 cd/m² acs.org
1,5-Naphthyridine-PhenothiazineTADF Emitter25.8%-Max. Luminance: 14,480 cd/m² acs.org

Table 1: Performance characteristics of selected naphthyridine-based materials in OLED applications.

The semiconductor properties of naphthyridine derivatives have been harnessed in devices beyond OLEDs, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and phototransistors.

Derivatives of 1,5-naphthyridine-2,6-dione (NTD) have been designed as multifunctional organic semiconductor materials. rsc.org When used as acceptor materials in OPVs, NTD-based molecules have resulted in power conversion efficiencies (PCEs) of up to 8.2%. rsc.org These same materials also function in OFETs, demonstrating respectable ambipolar charge carrier mobilities in the range of 10⁻³–10⁻² cm² V⁻¹ s⁻¹. rsc.org

Further research into NTD-based polymers for OPVs has demonstrated their potential as promising building blocks, achieving high short-circuit current (Jsc) values of 18.51 mA cm⁻² and a PCE of up to 8.16%. researchgate.net In the realm of sensors, novel bis-lactam based naphthyridine derivatives have been synthesized for use in blue-selective organic phototransistors. researchgate.net These devices show a high photoresponsivity of up to 3.6 × 10² A W⁻¹, indicating their potential for integrated photodetector applications. researchgate.net

The versatility of the naphthyridine scaffold allows for chemical modifications that tune its electronic properties, making it adaptable for various roles in organic electronics, from light emission to charge transport and photodetection. rsc.org

Below is a table summarizing the performance of various naphthyridine-based semiconductor devices.

Naphthyridine DerivativeDevice TypeKey Performance MetricValue
NTDC-N-4FOPV (Acceptor)Power Conversion Efficiency (PCE)8.2% rsc.org
NTDC-N-4FOFETAmbipolar Mobility10⁻³–10⁻² cm² V⁻¹ s⁻¹ rsc.org
P(NTDT-BDT)OPVPower Conversion Efficiency (PCE)8.16% researchgate.net
P(NTDT-BDT)OPVShort-Circuit Current (Jsc)18.51 mA cm⁻² researchgate.net
C8-NTDN1PhototransistorPhotoresponsivity3.6 × 10² A W⁻¹ researchgate.net

Table 2: Performance of selected naphthyridine-based materials in semiconductor applications.

Future Research Trajectories and Methodological Innovations for 4 Bromo 2,6 Naphthyridine

Exploration of Stereoselective and Asymmetric Synthetic Routes

The generation of chiral molecules is a cornerstone of modern drug discovery. For 4-bromo-2,6-naphthyridine, future research will increasingly focus on the development of stereoselective and asymmetric routes to introduce chirality, either within substituents or by creating chiral centers on a partially saturated naphthyridine core.

A primary avenue of exploration lies in asymmetric catalysis. While direct asymmetric synthesis of substituted 2,6-naphthyridines is an underdeveloped area, principles from related heterocyclic systems can be readily adapted. For instance, the successful asymmetric hydrogenation of 1,5-naphthyridine (B1222797) derivatives using chiral ruthenium diamine complexes to yield tetrahydro-1,5-naphthyridines with high enantiomeric excess (up to 99% ee) provides a strong precedent. nih.gov Similar strategies, employing chiral transition-metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) complexed with carefully designed chiral ligands, could be applied to prochiral this compound derivatives. nih.govmdpi.comacs.org

Another promising approach is the use of organocatalysis. Chiral phosphoric acids, secondary amines (e.g., prolinol derivatives), and squaramides have proven effective in promoting a wide array of asymmetric transformations. researchgate.netmdpi.com These catalysts could be employed in reactions such as asymmetric Michael additions, cycloadditions, or functionalizations of side chains attached to the this compound core. The development of novel C2-symmetric ligands and non-symmetrical P,N-ligands will be crucial in achieving high levels of stereocontrol. nih.gov

Table 1: Potential Asymmetric Strategies for this compound Derivatives

Catalytic SystemReaction TypePotential Chiral Product
Chiral Ru/Rh ComplexesAsymmetric HydrogenationChiral Tetrahydro-2,6-naphthyridines
Chiral Phosphoric AcidsAsymmetric Nucleophilic AdditionRemotely Chiral Naphthylamines/Naphthols
Organocatalysts (e.g., prolinol)Michael Addition to side-chainFunctionalized side-chains with stereocenters
Chiral Pd/Cu ComplexesAsymmetric Cross-CouplingAtropisomeric Biaryl Naphthyridines

The synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold via a ruthenium-catalyzed enantioselective transfer hydrogenation highlights another key strategy: the asymmetric reduction of a dihydro-naphthyridine intermediate. nih.govacs.org This demonstrates that creating chirality through reduction of the heterocyclic core is a viable and powerful method that could be explored for the 2,6-naphthyridine (B1209661) isomer.

Development of Novel Reactivity Pathways for Diversification

Beyond classical cross-coupling reactions at the bromine-bearing C4-position, future research will aim to develop novel reactivity pathways to diversify the 2,6-naphthyridine core. This involves exploring C-H activation, photoredox catalysis, and the use of highly reactive intermediates.

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. mdpi.com Research into rhodium(III)-catalyzed C-H activation of nicotinamide (B372718) N-oxides to generate naphthyridinones has shown the potential for activating the pyridine (B92270) ring system. nih.gov Future work could target the regioselective C-H functionalization of the this compound core at positions other than C4, using transition-metal catalysts (e.g., Pd, Rh, Ir) and appropriate directing groups to control selectivity. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis offers mild and environmentally friendly conditions for generating radical intermediates, enabling unique transformations. ethz.chsigmaaldrich.comprinceton.edu For this compound, this could be applied in several ways:

Reductive Dehalogenation: The bromo-substituent can be removed under mild conditions to generate the parent 2,6-naphthyridine.

Atom-Transfer Radical Cyclization (ATRC): The bromo group can act as a radical precursor for intramolecular cyclization reactions, as demonstrated in the synthesis of 4-bromo-octahydro-indol-2-ones. rsc.org

Dual Catalysis: Combining photoredox catalysis with other catalytic cycles (e.g., palladium or organocatalysis) can unlock novel transformations, such as the coupling of radical intermediates with other partners. nih.gov

Reactive Intermediates: The synthesis and exploitation of highly reactive intermediates can provide rapid access to diverse scaffolds. For example, the conversion of 1,6-naphthyridine-5,7-diones into bench-stable but highly reactive ditriflate intermediates allows for sequential and regioselective one-pot difunctionalization through a combination of SNAr and cross-coupling reactions. acs.orgthieme-connect.com A similar strategy could be developed for this compound, potentially converting other positions into triflates or other reactive leaving groups to enable modular diversification.

Advanced In-Situ Spectroscopic Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new reactivity. Future research will increasingly rely on advanced, time-resolved spectroscopic techniques to directly observe and characterize the transient intermediates involved in the synthesis and functionalization of this compound.

Traditional methods often provide only a "before and after" picture of a reaction. However, techniques like operando spectroscopy allow for the monitoring of reactions as they occur. For example, in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to track the formation and consumption of species in real-time, providing kinetic data and identifying key intermediates. While often applied to heterogeneous catalysis, these principles are adaptable to homogeneous synthetic reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. The use of rapid-injection NMR or stopped-flow techniques can enable the characterization of short-lived species. Furthermore, cryogenic NMR can be used to "trap" and study highly reactive intermediates, such as organometallic complexes or lithiated species, which would be undetectable at room temperature.

For even more elusive and reactive intermediates, mass spectrometry-based techniques coupled with spectroscopy, such as Infrared Ion Spectroscopy (IRIS), are becoming more accessible. IRIS allows for the acquisition of vibrational spectra of mass-selected ions in the gas phase, providing unambiguous structural information about transient cationic or anionic intermediates that are difficult to study in the condensed phase.

Refinement of Computational Models for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for rationalizing and predicting chemical reactivity. For this compound, future efforts will focus on refining these models to provide more accurate and predictive insights.

Current DFT studies can already provide valuable information on the electronic properties, reaction mechanisms, and transition state energies for reactions involving related bromo-heterocycles. mdpi.com Future work will involve:

More Accurate Functionals and Basis Sets: Employing state-of-the-art DFT functionals and basis sets that better account for dispersion forces and solvent effects to improve the accuracy of energy calculations for reaction barriers and intermediate stabilities.

Predictive Catalyst Screening: Developing computational workflows for the virtual screening of catalyst libraries. chemrxiv.org For instance, by calculating key parameters like oxidative addition and reductive elimination barriers for a range of ligands in a Suzuki coupling with this compound, promising candidates can be identified for experimental validation.

Machine Learning (ML) Integration: Leveraging machine learning algorithms to build predictive models based on large datasets of calculated or experimental reaction outcomes. beilstein-journals.orgnih.govresearchgate.netijnc.ir These models can rapidly predict reaction yields, selectivity, or optimal conditions (catalyst, solvent, temperature) for new transformations of this compound, significantly accelerating reaction development. bohrium.com

Table 2: Applications of Computational Modeling for this compound

Computational MethodApplicationPredicted Outcome
DFT Transition State AnalysisMechanistic ElucidationReaction energy barriers, rate-determining steps
Virtual Catalyst ScreeningCatalyst DesignIdentification of optimal ligands for cross-coupling
QSAR (Quantitative Structure-Activity Relationship)Property PredictionCorrelation of molecular structure with biological activity
Machine Learning ModelsReaction OptimizationPrediction of optimal reaction conditions and yields

Synergistic Experimental and Computational Research Paradigms

The most significant breakthroughs will emerge from the tight integration of experimental and computational research. This synergistic paradigm moves beyond using computation merely to rationalize observed results, instead employing it as a predictive tool to guide experimental design from the outset.

In the context of this compound, this approach would involve a cyclical workflow:

Computational Design: DFT and machine learning models are used to propose novel reactions or to identify optimal catalysts and conditions for a desired transformation (e.g., a challenging cross-coupling or a C-H activation). chemrxiv.org

Experimental Validation: The most promising computationally-derived hypotheses are tested in the laboratory. This could involve high-throughput experimentation (HTE) to rapidly screen the predicted conditions.

Mechanistic Investigation: Advanced in-situ spectroscopy is used to monitor the reaction and identify any intermediates.

Model Refinement: The experimental results and spectroscopic data are fed back into the computational models to refine their accuracy and predictive power.

This integrated loop, where computational prediction guides targeted experiments and experimental data enriches computational models, will accelerate the discovery of novel, efficient, and selective methodologies for the synthesis and diversification of this compound and its derivatives, paving the way for their application in next-generation materials and therapeutics. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2,6-naphthyridine derivatives, and how are intermediates characterized?

Methodological Answer: this compound derivatives are typically synthesized via cyclization and halogenation. For example, 3-amino-1-bromo-4-methyl-2,6-naphthyridine is prepared by cyclizing 2-(4-cyano-3-pyridyl)propionitrile with HBr in dry ether at -50–0°C, followed by diazotization using NaNO₂ and HBr to yield 1,3-dibromo-4-methyl-2,6-naphthyridine (77.2% yield). Substitution reactions with hydrazine hydrate under microwave irradiation (125°C, 15 min) afford 1,3-dihydrazino-4-methyl-2,6-naphthyridine (81.2% yield). Oxidation with CuSO₄ in acetic acid completes the synthesis of 4-methyl-2,6-naphthyridine (90.1% yield) . Characterization:

  • Elemental analysis (e.g., C, H, N, Br) confirms stoichiometry.
  • IR spectroscopy identifies functional groups (e.g., NH₂ deformation at 1630 cm⁻¹).
  • ¹H NMR resolves regioselectivity (e.g., distinguishing C-1 vs. C-3 substitution) .

Q. How do reaction conditions influence bromination regioselectivity in naphthyridines?

Methodological Answer: Bromination regioselectivity depends on electronic and steric factors. For instance, 1,5-naphthyridine reacts with Br₂ in CCl₄ under reflux to yield a mixture of 3-bromo-1,5-naphthyridine (27%) and 3,7-dibromo-1,5-naphthyridine (10%) . Reactivity at C-1 in 4-methyl-2,6-naphthyridine derivatives is enhanced due to electron withdrawal by adjacent nitrogen atoms, favoring nucleophilic substitution at this position over C-2. This trend mirrors halogenated isoquinolines .

Advanced Research Questions

Q. How can conflicting data on diazotization outcomes in brominated naphthyridines be resolved?

Methodological Answer: Diazotization of 3-amino-1-bromo-4-methyl-2,6-naphthyridine with NaNO₂/HBr may yield unexpected products due to liberated bromine (from HBr oxidation). To resolve contradictions:

  • Monitor reaction intermediates via TLC or HPLC.
  • Control HBr concentration to minimize Br₂ formation.
  • Validate products using high-resolution MS and X-ray crystallography. Evidence suggests that excess HBr can lead to over-bromination, necessitating stoichiometric optimization .

Q. What mechanistic insights explain the preferential substitution at C-1 in dibromo-2,6-naphthyridines?

Methodological Answer: The higher reactivity of C-1 in 1,3-dibromo-2,6-naphthyridine arises from:

  • Resonance effects : Electron density at C-1 is reduced due to conjugation with adjacent nitrogen atoms, making it more electrophilic.
  • Inductive effects : The electron-withdrawing nature of N atoms stabilizes transition states at C-1 during nucleophilic substitution (e.g., with amines or hydrazine). Experimental support comes from IR and NMR data showing distinct electronic environments at C-1 vs. C-3 .

Q. How can eco-friendly methods improve the synthesis of this compound derivatives?

Methodological Answer: Microwave-assisted synthesis reduces reaction times and energy consumption. For example, microwave irradiation (125°C, 15 min) during hydrazine substitution achieves 81.2% yield of 1,3-dihydrazino-4-methyl-2,6-naphthyridine , compared to traditional reflux methods. Catalytic systems like MCM-41-SO₃H (a mesoporous catalyst) enable solvent-free synthesis of naphthyridine derivatives, minimizing waste .

Analytical and Data Contradiction Challenges

Q. How should researchers address discrepancies in elemental analysis vs. spectroscopic data?

Methodological Answer: If elemental analysis (e.g., C, H, N) conflicts with NMR/IR results:

  • Re-purify the compound to remove residual solvents or by-products.
  • Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation.
  • Re-examine integration ratios in ¹H NMR to detect impurities. For instance, in 3-amino-1-bromo-4-methyl-2,6-naphthyridine , deviations in Br content may indicate incomplete diazotization .

Q. What strategies validate regioselectivity in substitution reactions?

Methodological Answer:

  • Comparative kinetics : Monitor reaction progress at C-1 vs. C-3 using time-resolved NMR.
  • Computational modeling : DFT calculations predict charge distribution and transition states.
  • Isotopic labeling : Use ¹³C-labeled reactants to track substitution sites via NMR .

Key Takeaways

  • Synthesis : Optimize bromination and substitution using microwave/eco-friendly methods.
  • Characterization : Combine elemental analysis, spectroscopy, and computational tools.
  • Troubleshooting : Address contradictions via purification, stoichiometric control, and intermediate monitoring.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.